3-Fluoro-3-propyl-azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

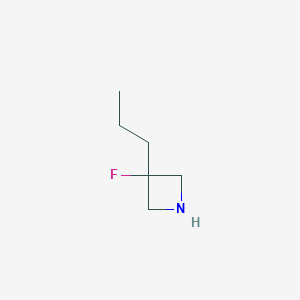

Structure

3D Structure

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

3-fluoro-3-propylazetidine |

InChI |

InChI=1S/C6H12FN/c1-2-3-6(7)4-8-5-6/h8H,2-5H2,1H3 |

InChI Key |

WCTSTOPGSLZEND-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CNC1)F |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Fluoro-3-propyl-azetidine and Related Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data for 3-Fluoro-3-propyl-azetidine is not publicly available, suggesting its novelty. This guide provides a comprehensive overview of the anticipated physicochemical properties, established experimental protocols for synthesis and characterization, and the potential significance of this compound class in medicinal chemistry, based on extensive data from structurally related azetidine derivatives.

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1][2] Their rigid, three-dimensional structure offers a unique scaffold that can favorably influence the pharmacological properties of a molecule.[1][2][3] The introduction of substituents at the 3-position, such as a fluoro and a propyl group, is a strategic approach to modulate properties like basicity, lipophilicity, and metabolic stability, making compounds like this compound attractive targets for novel therapeutic agents.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of similar 3-substituted azetidines and computational models.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₆H₁₂FN | Provides the elemental composition. |

| Molecular Weight | 117.17 g/mol | Influences diffusion and transport properties. |

| pKa | 8.5 - 9.5 | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

| logP | 1.0 - 2.0 | Indicates the lipophilicity of the neutral form, impacting membrane permeability and oral absorption. |

| logD (pH 7.4) | 0.5 - 1.5 | Represents the effective lipophilicity at physiological pH, a key predictor of drug-likeness. |

| Aqueous Solubility | Moderate to High | Crucial for formulation and bioavailability. |

| Polar Surface Area | ~12 Ų | Influences cell membrane penetration. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 3-substituted azetidines are crucial for any research and development program.

General Synthesis of 3-Substituted Azetidines

The synthesis of this compound can be approached through several established routes for creating 3,3-disubstituted azetidines. A common strategy involves the construction of the azetidine ring followed by functionalization.[4][5][6]

A plausible synthetic route is outlined below:

-

Starting Material: A suitable precursor, such as a protected 3-azetidinone, is the typical starting point.

-

Grignard Reaction: Reaction of the 3-azetidinone with propylmagnesium bromide would introduce the propyl group at the 3-position, forming a tertiary alcohol.

-

Fluorination: The tertiary alcohol can then be converted to the corresponding fluoride using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).

-

Deprotection: Removal of the protecting group (e.g., Boc or Cbz) under appropriate conditions yields the final this compound.

Caption: General synthetic workflow for this compound.

Determination of Physicochemical Properties

Accurate measurement of physicochemical properties is essential for understanding the drug-like qualities of a compound.[7][8][9][10]

1. pKa Determination (Potentiometric Titration) [9][10][11]

-

Principle: The compound is dissolved in a co-solvent/water mixture and titrated with a standardized acid or base. The pKa is determined from the inflection point of the resulting pH curve.

-

Method:

-

Accurately weigh 2-5 mg of the compound.

-

Dissolve in a suitable volume of a co-solvent (e.g., methanol or DMSO) and water.

-

Titrate the solution with 0.1 M HCl or 0.1 M NaOH using an auto-titrator.

-

Record the pH change as a function of the titrant volume.

-

The pKa is calculated from the titration curve using appropriate software.

-

2. logP Determination (Shake-Flask Method) [8][10]

-

Principle: The compound is partitioned between n-octanol and water. The ratio of the concentrations in the two phases gives the partition coefficient (P). logP is the logarithm of this ratio.

-

Method:

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and water (pre-saturated with each other).

-

Shake the vial vigorously for a set period (e.g., 1 hour) to allow for equilibration.

-

Centrifuge the vial to separate the two phases.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate logP as log([Compound]octanol / [Compound]water).

-

3. Aqueous Solubility Determination (Shake-Flask Method)

-

Principle: An excess amount of the solid compound is equilibrated with water, and the concentration of the dissolved compound is measured.

-

Method:

-

Add an excess amount of the solid compound to a vial containing a known volume of water or a buffer of a specific pH.

-

Shake the vial at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., LC-MS).

-

Caption: Workflow for experimental determination of key physicochemical properties.

Significance in Drug Discovery and Development

The azetidine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive molecules.[2] The unique structural features of this compound could offer several advantages in drug design:

-

Improved Metabolic Stability: The presence of a fluorine atom can block sites of metabolism, potentially increasing the half-life of a drug candidate.

-

Enhanced Potency: The fluoro group can also modulate the pKa of the azetidine nitrogen and participate in favorable interactions with biological targets, leading to increased potency.

-

Modulated Lipophilicity: The combination of a hydrophobic propyl group and a polar fluorine atom allows for fine-tuning of the overall lipophilicity, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Novel Chemical Space: The unique 3,3-disubstituted pattern provides access to novel chemical space, potentially leading to new intellectual property.

References

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives [jstage.jst.go.jp]

- 5. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pKa, Solubility, and Lipophilicity | Springer Nature Experiments [experiments.springernature.com]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciforschenonline.org [sciforschenonline.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thesolubilitycompany.com [thesolubilitycompany.com]

An In-depth Technical Guide to 3-Fluoro-3-propyl-azetidine and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

The closest publicly documented analog to 3-Fluoro-3-propyl-azetidine is 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride. This compound is a fluorinated derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the fluorine atom at the 3-position is a key structural feature, known in medicinal chemistry to often enhance metabolic stability, bioavailability, and binding affinity of molecules.

Molecular Structure of 3-Fluoro-3-(2-methylpropyl)azetidine:

Caption: A generalized synthetic pathway for 3-fluoro-3-alkyl-azetidines.

Diagram 2: Proposed Anticancer Mechanism of Action

Caption: Inhibition of tubulin polymerization as a potential anticancer mechanism.

Technical Guide: Spectroscopic Analysis of 3-Fluoro-3-propyl-azetidine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the novel compound 3-Fluoro-3-propyl-azetidine. Due to the absence of published experimental data for this specific molecule, this document presents a set of hypothetical, yet realistic, spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide also outlines a plausible synthetic protocol and a general workflow for the characterization of such compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~3.6 - 3.8 | m | - | 4H | Azetidine-H₂, Azetidine-H₄ |

| ~1.8 - 2.0 | m | - | 2H | -CH₂-CH₂-CH₃ |

| ~1.4 - 1.6 | m | - | 2H | -CH₂-CH₂-CH₃ |

| ~0.95 | t | 7.5 | 3H | -CH₂-CH₂-CH₃ |

| ~2.5 (broad) | s | - | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling to Fluorine (¹JCF, ²JCF, ³JCF in Hz) | Assignment |

| ~90 - 95 | d, ¹JCF ≈ 180-200 | Azetidine-C₃ |

| ~50 - 55 | d, ²JCF ≈ 20-25 | Azetidine-C₂, Azetidine-C₄ |

| ~35 - 40 | d, ²JCF ≈ 20-25 | -CH₂-CH₂-CH₃ |

| ~16 - 20 | d, ³JCF ≈ 5-10 | -CH₂-CH₂-CH₃ |

| ~14 | s | -CH₂-CH₂-CH₃ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -175 to -185 | m |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H Stretch |

| 2850 - 2960 | Strong | C-H Stretch (Alkyl) |

| 1450 - 1470 | Medium | C-H Bend (Alkyl) |

| 1050 - 1150 | Strong | C-F Stretch |

| 1100 - 1300 | Medium | C-N Stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity |

| 117 | [M]⁺ (Molecular Ion) |

| 116 | [M-H]⁺ |

| 98 | [M-F]⁺ |

| 74 | [M-C₃H₇]⁺ |

| 56 | [C₃H₆N]⁺ |

Experimental Protocols

The synthesis of this compound can be approached through a multi-step process adapted from general methods for preparing 3-fluoro-azetidine derivatives[1].

2.1 Synthesis of N-protected-3-propyl-azetidin-3-ol

-

Protection of Azetidin-3-one: The starting material, a suitable N-protected azetidin-3-one hydrochloride, is neutralized with a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM).

-

Grignard Reaction: The N-protected azetidin-3-one solution is cooled to 0 °C. Propylmagnesium bromide (a Grignard reagent) is added dropwise under an inert atmosphere (e.g., Argon or Nitrogen).

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-protected-3-propyl-azetidin-3-ol. Purification is typically achieved by column chromatography.

2.2 Fluorination of N-protected-3-propyl-azetidin-3-ol

-

Fluorination Reaction: The N-protected-3-propyl-azetidin-3-ol is dissolved in an appropriate solvent (e.g., DCM) and cooled to -78 °C. A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise.

-

Reaction Monitoring: The reaction is allowed to warm slowly to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to give the N-protected-3-fluoro-3-propyl-azetidine.

2.3 Deprotection to Yield this compound

-

Deprotection: Depending on the N-protecting group used (e.g., Boc, Cbz), a suitable deprotection strategy is employed. For a Boc group, treatment with an acid like trifluoroacetic acid (TFA) in DCM is common.

-

Isolation: After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The residue is then typically neutralized with a base and extracted to yield the final product, this compound.

2.4 Spectroscopic Characterization

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃).

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a solution.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula, and electron ionization (EI) or chemical ionization (CI) techniques are used to determine the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from synthesis to the spectroscopic characterization of a novel azetidine derivative.

Caption: Workflow for the synthesis and characterization of this compound.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Substituted Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique conformational constraints and favorable physicochemical properties have established it as a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the discovery and historical development of 3-substituted azetidine derivatives, offering a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics. We will delve into the evolution of synthetic strategies, present key quantitative biological data for prominent derivatives, and provide detailed experimental protocols for their preparation.

A Historical Perspective: From Curio to Core Moiety

The journey of the azetidine ring began in 1888 with the first synthesis of the parent heterocycle through the internal cyclization of γ-bromopropylamine.[1] However, for many decades, the strained four-membered ring was considered more of a chemical curiosity than a practical building block for drug discovery. The landscape began to change with the burgeoning interest in β-lactam antibiotics, which feature the related azetidin-2-one core.

The exploration of substitutions at the 3-position of the azetidine ring gained momentum in the mid-20th century. Early efforts focused on the preparation of key intermediates that would unlock access to a wider range of derivatives. A significant milestone was the synthesis of 3-aminoazetidine, a versatile precursor for a variety of functionalized compounds.[2] Initial methods for its preparation were challenging, but the development of routes starting from 3-sulfonyloxyazetidines with a protected nitrogen atom provided a viable pathway.[2] Another pivotal intermediate, azetidin-3-one, offered a carbonyl handle for a multitude of chemical transformations. Its synthesis was initially pursued through methods like the decomposition of α-amino-α′-diazo ketones.[3][4] More contemporary and flexible syntheses, such as the gold-catalyzed intermolecular oxidation of alkynes, have made this key building block more accessible.[3][4]

The latter half of the 20th century and the early 21st century witnessed a rapid expansion of synthetic methodologies for creating 3-substituted azetidines. These methods can be broadly categorized into:

-

Intramolecular Cyclization: This classical approach involves the formation of the azetidine ring from a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

-

[2+2] Cycloaddition: The reaction of imines with alkenes, particularly through photochemical methods like the aza Paternò-Büchi reaction, provides a direct route to the azetidine core.[5]

-

Ring Expansion and Contraction: Methodologies involving the rearrangement of smaller rings, such as aziridines, or the contraction of larger rings have also been employed.

-

Functionalization of Pre-existing Azetidine Rings: This has become an increasingly powerful strategy, with methods for the direct C-H functionalization and cross-coupling reactions at the 3-position being developed.

This evolution in synthetic chemistry has transformed the 3-substituted azetidine from a synthetic challenge into a readily accessible and highly versatile scaffold for drug discovery.

Biological Activities and Quantitative Data

The rigid nature of the azetidine ring allows for precise positioning of substituents in three-dimensional space, leading to enhanced binding affinity and selectivity for various biological targets. This has resulted in the discovery of 3-substituted azetidine derivatives with a wide range of therapeutic applications. Below are tables summarizing the quantitative biological data for several classes of these compounds.

GABA Uptake Inhibitors

3-Substituted azetidine derivatives have been explored as conformationally constrained analogues of GABA, leading to the identification of potent inhibitors of GABA transporters (GATs).

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| 18b | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 ± 3.3 | [1] |

| 18e | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 ± 4.7 | [1] |

| Azetidin-2-ylacetic acid derivative 1 | 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [1] |

| Azetidin-2-ylacetic acid derivative 2 | 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [1] |

| 12d | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [1] |

STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cancer cell signaling. (R)-azetidine-2-carboxamide derivatives have emerged as potent STAT3 inhibitors.

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| 5a | (R)-azetidine-2-carboxamide analogue | STAT3 | 0.52 | [2][6] |

| 5o | (R)-azetidine-2-carboxamide analogue | STAT3 | 0.38 | [2][6] |

| 8i | (R)-azetidine-2-carboxamide analogue | STAT3 | 0.34 | [2][6] |

| 5p | Pyrazine-containing analogue | STAT3 | 0.46 | [2] |

| 5q | Pyrimidine-containing analogue | STAT3 | 0.46 | [2] |

| 5r | Pyridazine-containing analogue | STAT3 | 0.70 | [2] |

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a therapeutic target for pain and inflammation. Azetidine-containing ureas have been identified as potent FAAH inhibitors.

| Compound ID | Structure | Target | IC50 (nM) | Reference |

| VER-24052 (racemic) | Chiral azetidine-urea | rat FAAH | 188 | [7] |

| VER-24052 (+)-isomer | Chiral azetidine-urea | rat FAAH | 78 | [7] |

| VER-24052 (-)-isomer | Chiral azetidine-urea | rat FAAH | Inactive | [7] |

| LY-2183240 | Aryl urea | FAAH | 12 | [8] |

| Compound 9c | 1-(4'-pentenoyl-3-(4'-pentenyl)-2-azetidinone) | human FAAH | 4500 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 3-substituted azetidine derivatives, representative of the classes discussed above.

Synthesis of 1-Benzhydryl-N-methylazetidin-3-amine

This protocol describes a general procedure for the synthesis of a 3-aminoazetidine derivative.[6]

Materials:

-

1-Benzhydryl-3-((methylsulfonyl)oxy)azetidine

-

Methylamine (2 M in THF)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 1-benzhydryl-3-((methylsulfonyl)oxy)azetidine (630 mg, 2 mmol) in MeCN (9.5 mL) is treated with methylamine (2 M in THF, 1.0 mL, 2 mmol).

-

The reaction mixture is sealed and stirred at 80 °C overnight.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between DCM (125 mL) and saturated aqueous NaHCO₃.

-

The phases are separated, and the aqueous layer is extracted with DCM (3 x 125 mL).

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product.

-

Purification by flash column chromatography gives the desired 1-benzhydryl-N-methylazetidin-3-amine.

Synthesis of Methyl (1-Boc-3-(1H-indazol-1-yl)azetidin-3-yl)acetate

This protocol details the aza-Michael addition for the synthesis of a 3-heteroaryl substituted azetidine derivative.[9]

Materials:

-

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

-

1H-Indazole

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (MeCN)

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

1H-Indazole (5.2 mmol), DBU (0.79 g, 5.2 mmol), and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol) are dissolved in acetonitrile (3.6 mL).

-

The mixture is stirred at 65 °C for 16 hours.

-

The reaction is quenched by the addition of water (15 mL) and extracted with ethyl acetate (3 x 10 mL).

-

The combined organic solutions are dried over anhydrous Na₂SO₄, and the solvents are removed under reduced pressure.

-

The crude product is purified by flash chromatography to yield methyl (1-Boc-3-(1H-indazol-1-yl)azetidin-3-yl)acetate.

Synthesis of a 3-Substituted Azetidin-2-one via Schiff Base Cycloaddition

This protocol outlines a general method for preparing a substituted azetidin-2-one, a common scaffold in medicinal chemistry.[10]

Materials:

-

Substituted Schiff base (e.g., from an aromatic aldehyde and an aniline)

-

Chloroacetyl chloride

-

Triethylamine

-

Anhydrous solvent (e.g., dioxane or benzene)

Procedure:

-

To a solution of the Schiff base (1 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent, chloroacetyl chloride (1.2 equivalents) is added dropwise with stirring at room temperature.

-

The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the precipitated triethylamine hydrochloride is filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by recrystallization from a suitable solvent to afford the 3-chloro-azetidin-2-one derivative.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action of 3-substituted azetidine derivatives, this section includes diagrams of relevant signaling pathways and a typical experimental workflow for their discovery.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by some of the discussed azetidine derivatives.

Caption: Inhibition of monoamine reuptake by a 3-substituted azetidine derivative.

Caption: Mechanism of action of a 3-substituted azetidine FAAH inhibitor.

Caption: Inhibition of the MEK/ERK signaling pathway by an azetidine-based inhibitor.

Experimental Workflow: Discovery of Novel 3-Substituted Azetidine Derivatives

The following diagram illustrates a typical workflow for the discovery and development of novel 3-substituted azetidine-based drug candidates.

Caption: A typical drug discovery workflow for 3-substituted azetidine derivatives.

Conclusion

The 3-substituted azetidine scaffold has transitioned from a synthetic challenge to a mainstay in modern drug discovery. Its unique structural and physicochemical properties offer medicinal chemists a powerful tool to design novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The continued development of innovative synthetic methodologies will undoubtedly expand the accessible chemical space of 3-substituted azetidines, paving the way for the discovery of next-generation medicines targeting a wide array of diseases. This technical guide serves as a comprehensive resource to aid researchers in harnessing the full potential of this remarkable heterocyclic motif.

References

- 1. datapdf.com [datapdf.com]

- 2. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]

- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthèse de l'amino-3 azétidine (1985) | Dino Nisato | 7 Citations [scispace.com]

- 8. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. jmchemsci.com [jmchemsci.com]

An In-depth Technical Guide to the Stability and Reactivity Profile of 3-Fluoro-3-propyl-azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity profile of 3-Fluoro-3-propyl-azetidine. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates its chemical behavior from closely related analogs, such as 3-fluoro-3-(2-methylpropyl)azetidine, and the well-established principles of azetidine chemistry.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique conformational constraints and metabolic stability. The introduction of a fluorine atom at the 3-position can further modulate its physicochemical properties, including basicity (pKa) and lipophilicity, making it an attractive moiety for drug design.[2][3]

Core Chemical Properties

The stability and reactivity of this compound are primarily governed by the inherent ring strain of the azetidine core and the electronic effects of the fluoro and propyl substituents at the C3-position.

Stability Profile:

Generally, substitution on the ring carbons of azetidines enhances their stability.[4] However, the strained nature of the four-membered ring can lead to decomposition under certain conditions, particularly in acidic environments which can promote intramolecular ring-opening reactions.[2] For the closely related 3-fluoro-3-(2-methylpropyl)azetidine hydrochloride, it is reported to be stable in the solid state at -20°C for over six months when stored under an inert atmosphere.[1] In aqueous solutions, it is susceptible to hydrolysis at pH levels below 3 or above 9, with a half-life of less than 24 hours.[1] It is anticipated that this compound will exhibit a similar stability profile.

Reactivity Profile:

The reactivity of azetidines is dominated by ring-opening reactions, driven by the relief of ring strain.[5][6] These reactions can be initiated by nucleophiles, electrophilic activation of the ring nitrogen, or through photochemical processes.[7][8][9] The presence of a fluorine atom, an electron-withdrawing group, at the 3-position is expected to influence the regioselectivity of ring-opening reactions. Nucleophilic attack is a common reaction pathway for azetidines, often requiring activation of the nitrogen by a Brønsted or Lewis acid.[8]

Quantitative Data Summary

The following tables summarize key quantitative data extrapolated from literature on closely related 3-fluoro-3-alkyl-azetidines and general azetidine chemistry.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Citation |

| Molecular Formula | C7H14FN | N/A |

| Molecular Weight | 131.19 g/mol | N/A |

| pKa (of the azetidine nitrogen) | ~7.5 - 8.5 | [2] |

| LogP | ~1.5 - 2.0 | N/A |

Table 2: Stability Data for a Close Analog (3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride)

| Condition | Observation | Citation |

| Solid State (-20°C, Argon) | Stable for >6 months | [1] |

| Aqueous Solution (pH < 3) | Hydrolyzes (t½ < 24 hours) | [1] |

| Aqueous Solution (pH > 9) | Hydrolyzes (t½ < 24 hours) | [1] |

Key Experimental Protocols

The following are generalized experimental protocols for the synthesis and a common reactivity study of 3-fluoro-3-alkyl-azetidines, which can be adapted for this compound.

1. Synthesis of N-Boc-3-propyl-azetidin-3-ol

This is a precursor for the fluorination step.

-

Materials: N-Boc-3-azetidinone, Propylmagnesium bromide solution in THF (1.0 M), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution.

-

Procedure:

-

To a stirred solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at 0°C under an argon atmosphere, add propylmagnesium bromide solution (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-propyl-azetidin-3-ol.

-

2. Fluorination to yield N-Boc-3-Fluoro-3-propyl-azetidine

-

Materials: N-Boc-3-propyl-azetidin-3-ol, Diethylaminosulfur trifluoride (DAST), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-3-propyl-azetidin-3-ol (1.0 eq) in anhydrous DCM at -78°C under an argon atmosphere.

-

Add DAST (1.5 eq) dropwise to the solution.

-

Stir the reaction mixture at -78°C for 1 hour and then allow it to warm to room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0°C.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

3. N-Deprotection to yield this compound

-

Materials: N-Boc-3-Fluoro-3-propyl-azetidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-3-Fluoro-3-propyl-azetidine (1.0 eq) in DCM.

-

Add TFA (10 eq) and stir the mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

4. Reactivity Study: Ring-Opening with a Nucleophile (e.g., Thiophenol)

-

Materials: this compound, Thiophenol, a Lewis acid catalyst (e.g., Scandium(III) triflate), Dichloromethane (DCM).

-

Procedure:

-

To a solution of this compound (1.0 eq) and thiophenol (1.2 eq) in DCM, add the Lewis acid catalyst (0.1 eq).

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, quench the reaction with water and extract with DCM.

-

Dry the combined organic layers over sodium sulfate, concentrate, and purify the product by chromatography to isolate the ring-opened product.

-

Visualizations

Diagram 1: General Synthetic Pathway to this compound

Caption: Synthetic route to this compound.

Diagram 2: Reactivity Profile - Ring-Opening Reactions

Caption: Common reactions of this compound.

Diagram 3: Experimental Workflow for Synthesis and Characterization

Caption: Workflow for synthesis and analysis.

References

- 1. 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride | 2098153-79-6 | Benchchem [benchchem.com]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. datapdf.com [datapdf.com]

- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 8. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

The Rising Profile of Fluorinated Azetidines in Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. This technical guide delves into the burgeoning field of fluorinated azetidines, four-membered nitrogen-containing heterocycles that are gaining prominence as privileged structures in the development of novel therapeutics. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this unique class of compounds.

The introduction of fluorine atoms into the azetidine ring can profoundly influence the molecule's physicochemical properties, such as basicity (pKa) and lipophilicity (LogP), which in turn can enhance metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] These modifications have unlocked a diverse range of biological activities, positioning fluorinated azetidines as promising candidates for treating a multitude of diseases.

Diverse Biological Activities and Therapeutic Potential

Fluorinated azetidines have demonstrated significant potential across various therapeutic areas, including metabolic disorders, oncology, and infectious diseases.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the most explored applications of fluorinated azetidines is in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[3][4][5] The incorporation of fluorine into the azetidine scaffold has led to the discovery of potent and selective DPP-IV inhibitors.

Table 1: In Vitro Activity of Fluorinated Azetidine-Based DPP-IV Inhibitors

| Compound Subtype | Structure (General) | Target | Activity (IC50) | Reference |

| 2-Cyanoazetidines | Azetidine with a nitrile group at the 2-position and a large hydrophobic group on the nitrogen. | DPP-IV | < 100 nM | [4][5] |

| 3-Fluoroazetidines | Azetidine with a fluorine atom at the 3-position. | DPP-IV | < 1 µM | [4][5] |

| 2-Ketoazetidines | Azetidine with a ketone group at the 2-position and a large hydrophobic group on the nitrogen. | DPP-IV | < 100 nM | [4][5] |

Anticancer Activity

The versatility of the fluorinated azetidine scaffold is further highlighted by its promising anticancer properties, targeting various mechanisms of cancer progression.

Tubulin Polymerization Inhibition: A chiral fluorinated azetidin-2-one has been identified as a potent inhibitor of tubulin polymerization, a clinically validated strategy for treating solid tumors.[6] This compound exhibited remarkable activity against a panel of cancer cell lines, including a drug-resistant line, with IC50 values in the nanomolar range.[6] Mechanistic studies revealed that it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase, induction of apoptosis, and suppression of angiogenesis.[6]

Kinase Inhibition: Fluorinated azetidine derivatives have also been investigated as inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. For instance, certain derivatives have shown inhibitory activity against spleen tyrosine kinase (Syk), a potential target for inflammatory disorders and some cancers.[7]

Table 2: Anticancer Activity of Fluorinated Azetidine Derivatives

| Compound | Target/Mechanism | Cell Line(s) | Activity (IC50) | Reference |

| Chiral fluorinated azetidin-2-one (Compound 18) | Tubulin Polymerization | Five cancer cell lines (including drug-resistant) | 1.0 - 3.6 nM | [6] |

| 7-fluoroindazole derivatives | Human Spleen Tyrosine Kinase (Syk) | - | 10 - 50 nM | [7] |

| Fluorinated azetidine-based pyrazole hybrids | Hepatitis C Virus (HCV) Genotype-1b | - | 0.23 - 0.74 µM | [7] |

Antimicrobial and Other Activities

The biological scope of fluorinated azetidines extends to antimicrobial and neurological applications. Certain azetidine derivatives have demonstrated antibacterial activity against various strains, including multidrug-resistant Mycobacterium tuberculosis.[8] Additionally, fluorinated azetidines have been explored as GABA uptake inhibitors, suggesting their potential in treating neurological disorders.[9]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate evaluation of the biological activity of these compounds. The following outlines a general protocol for a key assay.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the DPP-IV enzyme to each well.

-

Add the diluted test compounds or vehicle control (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission) over time using a fluorometric plate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Interactions and Pathways

To better understand the mechanisms of action and experimental designs, graphical representations are invaluable.

Caption: Workflow for a DPP-IV inhibition assay.

Caption: Mechanism of tubulin polymerization inhibition.

Conclusion

The strategic incorporation of fluorine into the azetidine scaffold has yielded a diverse and promising class of bioactive molecules. With demonstrated efficacy in key therapeutic areas such as diabetes and oncology, fluorinated azetidines represent a fertile ground for future drug discovery and development efforts. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of novel clinical candidates with improved pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of 3-Fluoro-3-propyl-azetidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Within this landscape, small, strained heterocyclic scaffolds are of particular interest. This guide focuses on the emerging building block, 3-Fluoro-3-propyl-azetidine, a unique scaffold that combines the conformational rigidity of the azetidine ring with the advantageous properties of a geminal fluoro-alkyl substitution. While specific data on the propyl variant is limited in publicly accessible literature, this document provides a comprehensive overview of its potential, based on the well-established principles of fluorination and the known chemistry of related 3-fluoro-3-alkyl-azetidine analogs.

The Azetidine Scaffold: A Primer

Azetidines, four-membered nitrogen-containing heterocycles, are gaining prominence in drug discovery.[2][3] They offer a compelling alternative to more common five- and six-membered rings, providing a unique vector space for substituent placement and often leading to improved aqueous solubility and metabolic stability. The inherent ring strain of azetidines, while a synthetic challenge, can also be harnessed for specific chemical transformations.[4]

The Impact of Fluorine in Drug Design

The introduction of fluorine can profoundly influence a drug candidate's profile by:

-

Enhancing Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.

-

Modulating pKa: The high electronegativity of fluorine can lower the pKa of nearby basic groups, which can be crucial for optimizing target engagement and cell permeability.

-

Improving Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.

-

Altering Conformation: The stereoelectronic effects of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its target.

The combination of a fluorine atom and an alkyl group at the 3-position of the azetidine ring, as in this compound, offers a unique opportunity to fine-tune these properties in a three-dimensional manner.

Proposed Synthesis of this compound

Experimental Protocols

Note: The following protocols are representative and adapted from methods used for similar 3-substituted azetidines. Optimization will be necessary for the specific synthesis of this compound.

Step 1: Synthesis of 1-Boc-3-hydroxy-3-propyl-azetidine (Representative Protocol)

To a solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere is added propylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 1-Boc-3-hydroxy-3-propyl-azetidine.

Step 2: Synthesis of 1-Boc-3-fluoro-3-propyl-azetidine (Representative Protocol)

To a solution of 1-Boc-3-hydroxy-3-propyl-azetidine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere is added diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm slowly to room temperature over 2 hours. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 1-Boc-3-fluoro-3-propyl-azetidine.

Step 3: Deprotection to yield this compound (Representative Protocol)

To a solution of 1-Boc-3-fluoro-3-propyl-azetidine (1.0 eq) in dioxane is added a 4 M solution of HCl in dioxane (5.0 eq). The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound hydrochloride as a solid.

Applications in Medicinal Chemistry

The this compound scaffold is a promising building block for incorporation into a wide range of therapeutic agents. Its utility can be envisioned in several areas:

-

As a Bioisostere: The this compound moiety can serve as a bioisosteric replacement for other commonly used groups, such as pyrrolidines, piperidines, or even acyclic amines. This substitution can lead to improved physicochemical properties and potentially novel intellectual property.

-

Inhibitors of Enzymes and Receptors: The rigid azetidine core can position the fluoro and propyl substituents in defined orientations to interact with the binding sites of enzymes and receptors. The fluorine atom can act as a hydrogen bond acceptor, while the propyl group can engage in hydrophobic interactions.

-

Central Nervous System (CNS) Drug Candidates: The small size and potential for increased polarity imparted by the fluorine atom may lead to improved blood-brain barrier penetration, making this scaffold attractive for the development of CNS-active agents.

The logical workflow for incorporating this building block into a drug discovery program is depicted below.

Quantitative Data for Related Analogs

While specific biological data for compounds containing the this compound moiety is not available, the following table summarizes data for other substituted azetidine derivatives to illustrate the potential potency of this class of compounds in various therapeutic areas.

| Compound Class | Target/Activity | Measurement | Value | Reference |

| Azetidine Amides | STAT3 Inhibition | IC50 (EMSA) | 0.34 - 0.89 µM | [6] |

| 3-Aryl-3-oxypropylamine Azetidines | Triple Reuptake Inhibition | In vivo activity (FST) | Active at 10-40 mg/kg | [3] |

| Azetidine Derivatives | Antitubercular | MIC99 vs. M. tuberculosis | <10 µM | [7] |

Disclaimer: The data presented above is for structurally related azetidine derivatives and is intended to be illustrative of the potential of this scaffold. The biological activity of compounds containing this compound will need to be determined experimentally.

Conclusion

This compound represents a novel and promising building block for medicinal chemistry. The strategic combination of the conformationally constrained azetidine ring with the unique properties of a geminal fluoro-propyl substitution offers a powerful strategy for fine-tuning the properties of drug candidates. While further research is needed to fully elucidate its synthetic accessibility and biological impact, the principles outlined in this guide provide a strong foundation for the exploration and application of this exciting new scaffold in the pursuit of novel therapeutics.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine - Wikipedia [en.wikipedia.org]

- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

In Silico Prediction of 3-Fluoro-3-propyl-azetidine Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their unique structural properties, including increased three-dimensionality and metabolic stability, make them attractive scaffolds in drug design.[1] The introduction of a fluorine atom can further modulate physicochemical and pharmacological properties, influencing factors such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the in silico methodologies used to predict the physicochemical, pharmacokinetic (ADMET), and toxicological properties of 3-Fluoro-3-propyl-azetidine, a novel azetidine derivative. By leveraging computational tools, researchers can gain early insights into the druglikeness of this compound, thereby accelerating the drug discovery and development process.[2][3]

Predicted Physicochemical and Pharmacokinetic Properties

While specific experimental data for this compound is not publicly available, its properties can be predicted using various computational models. The following tables summarize the likely predicted properties based on the analysis of similar azetidine derivatives and organofluorine compounds.

Disclaimer: The following data are hypothetical and intended for illustrative purposes. Actual values must be determined through dedicated in silico modeling or experimental validation.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~131.18 g/mol | Influences absorption and distribution. |

| cLogP | 1.5 - 2.5 | Affects solubility, permeability, and promiscuity. |

| pKa (basic) | 8.5 - 9.5 | Influences ionization state at physiological pH, affecting solubility and target binding. |

| Aqueous Solubility | Moderate | Crucial for formulation and bioavailability. |

| Polar Surface Area (PSA) | ~25 Ų | Impacts membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 | Influences binding affinity and solubility. |

| Hydrogen Bond Acceptors | 2 (N and F) | Influences binding affinity and solubility. |

| Rotatable Bonds | 2 | Affects conformational flexibility and binding entropy. |

Table 2: Predicted ADMET Properties

| ADMET Parameter | Predicted Outcome | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability. |

| P-gp Substrate | Likely No | Reduced risk of efflux-mediated resistance. |

| Distribution | ||

| Volume of Distribution (VDss) | Moderate | Suggests distribution into tissues beyond the bloodstream. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited central nervous system effects. |

| Plasma Protein Binding | Moderate | Influences the free fraction of the drug available for therapeutic action. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Unlikely | Low risk of drug-drug interactions with CYP2D6 substrates. |

| CYP450 3A4 Inhibition | Unlikely | Low risk of drug-drug interactions with CYP3A4 substrates. |

| Metabolic Stability | High | The fluoro group can block metabolically labile sites, potentially increasing half-life. |

| Excretion | ||

| Renal Clearance | Primary route | Likely to be cleared by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Unlikely | Low probability of being a mutagen. |

| Hepatotoxicity | Low Risk | Reduced potential for liver damage. |

In Silico Experimental Protocols

The prediction of the aforementioned properties relies on a variety of computational methodologies. Below are detailed protocols for key in silico experiments.

Protocol 1: Physicochemical Property Prediction

-

Molecular Input: The 3D structure of this compound is generated using a molecular builder and energy minimized using a suitable force field (e.g., MMFF94).

-

Software: A comprehensive computational chemistry suite such as Schrödinger's Maestro, ChemAxon's Marvin, or open-source platforms like RDKit can be used.

-

pKa Prediction:

-

Methodology: A combination of quantum mechanical (QM) and machine learning (ML) methods often yields accurate predictions.[4] The ionization states of the molecule are enumerated, and the pKa is calculated based on the energy difference between the protonated and deprotonated forms in a simulated aqueous environment.[5][6][7]

-

Tools: Software like Jaguar pKa, Epik, or pkasolver can be employed.[5][8]

-

-

logP and Solubility Prediction:

-

Methodology: Quantitative Structure-Property Relationship (QSPR) models are commonly used. These models are trained on large datasets of compounds with experimentally determined logP and solubility values.[7]

-

Tools: ACD/Labs Percepta, StarDrop, or various online prediction platforms can be utilized.

-

Protocol 2: ADMET Prediction

-

Software: Commercial platforms like Simulations Plus ADMET Predictor, Schrödinger's QikProp, or services from companies like CD ComputaBio and Protheragen are suitable.[10][11]

-

Prediction Workflow:

-

The 3D structure of this compound is used as input.

-

A range of molecular descriptors (e.g., topological, electronic, constitutional) are calculated.

-

These descriptors are fed into the pre-trained ADMET models to generate predictions for each endpoint (e.g., absorption, distribution, metabolism, excretion, and toxicity).

-

For azetidine derivatives, specific models trained on similar scaffolds can provide more accurate predictions.[12][13][14][15]

-

Protocol 3: Toxicity Prediction

-

Structural Alerts: The molecule is first screened for the presence of toxicophores or structural alerts, which are molecular substructures known to be associated with specific toxicities.[16][17][18]

-

QSAR Modeling: For endpoints like mutagenicity and carcinogenicity, (Q)SAR models based on large toxicological databases (e.g., from the US EPA) are employed.[18]

-

Organ-Specific Toxicity: Predicting organ-level toxicity, such as hepatotoxicity, requires more complex models that may incorporate mechanistic information.[16][17] The influence of the fluorine atom on toxicity is a key consideration, as it can alter metabolic pathways and reactivity.[19]

-

Tools: DEREK Nexus for structural alerts, TOPKAT for general toxicity prediction, and specialized models for specific endpoints.

Visualizations

In Silico Drug Discovery Workflow

Caption: A generalized workflow for the in silico prediction of drug-like properties.

ADMET Prediction Process

References

- 1. researchgate.net [researchgate.net]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sapiosciences.com [sapiosciences.com]

- 4. optibrium.com [optibrium.com]

- 5. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mrupp.info [mrupp.info]

- 8. schrodinger.com [schrodinger.com]

- 9. 🚀 Drug Discovery Meets Machine Learning: Building Predictive Models for Molecular Properties [huggingface.co]

- 10. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]

- 11. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]

- 12. researchgate.net [researchgate.net]

- 13. theaspd.com [theaspd.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-fluoro-3-propyl-azetidine and its related structures, focusing on their synthesis, biological significance, and potential applications in medicinal chemistry. Due to the limited publicly available data specifically for this compound, this guide draws upon information from closely related 3-fluoro-3-alkyl-azetidine analogues to provide a thorough and practical resource.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their strained ring system offers a unique three-dimensional geometry that can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and membrane permeability. The introduction of a fluorine atom, particularly at the 3-position, can further enhance these properties through its high electronegativity and ability to form strong bonds, often leading to improved binding affinity and bioavailability of drug molecules. The 3-propyl substituent provides a lipophilic element that can be crucial for interactions with hydrophobic pockets in biological targets.

Synthesis of 3-Fluoro-3-Alkyl-Azetidine Analogues

The synthesis of 3-fluoro-3-alkyl-azetidines typically involves a multi-step process starting from a suitable precursor. A general synthetic strategy involves the construction of the azetidine ring, followed by the introduction of the fluorine and alkyl groups.

General Synthetic Pathway

A common approach to synthesizing 3-substituted-3-fluoroazetidines begins with an N-protected 3-azetidinone. The alkyl group can be introduced via a Grignard reaction, followed by fluorination of the resulting tertiary alcohol.

General synthetic workflow for 3-alkyl-3-fluoroazetidines.

Detailed Experimental Protocol (Analog Example)

The following protocol is a representative example for the synthesis of a 3-fluoro-3-alkyl-azetidine analogue and can be adapted for the synthesis of this compound.

Step 1: Alkylation of N-Boc-3-azetidinone

-

To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at -78 °C is added propylmagnesium bromide (1.2 eq) dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.

-

The organic layers are combined, dried over Na2SO4, filtered, and concentrated under reduced pressure to yield N-Boc-3-hydroxy-3-propyl-azetidine.

Step 2: Fluorination of N-Boc-3-hydroxy-3-propyl-azetidine

-

To a solution of N-Boc-3-hydroxy-3-propyl-azetidine (1.0 eq) in dichloromethane at -78 °C is added diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

-

The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is carefully quenched with saturated aqueous NaHCO3 solution.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

-

The crude product is purified by column chromatography to give N-Boc-3-fluoro-3-propyl-azetidine.

Step 3: Deprotection of N-Boc-3-fluoro-3-propyl-azetidine

-

N-Boc-3-fluoro-3-propyl-azetidine is dissolved in a solution of HCl in 1,4-dioxane (4 M).

-

The mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure to yield this compound hydrochloride as a white solid.

Physicochemical Properties of 3-Fluoro-Azetidine Analogues

The introduction of fluorine and an alkyl group at the 3-position of the azetidine ring significantly influences its physicochemical properties. The following table summarizes key computed properties for 3-fluoroazetidine and provides an estimation for its 3-propyl analogue.

| Property | 3-Fluoroazetidine | Estimated this compound |

| Molecular Weight ( g/mol ) | 75.08 | 117.16 |

| LogP | -0.3 | 1.2 |

| Topological Polar Surface Area (Ų) | 12.5 | 12.5 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 1 |

| Rotatable Bonds | 0 | 2 |

Data for 3-fluoroazetidine is sourced from chemical databases. Data for this compound is estimated based on computational models.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not widely reported, the broader class of 3-substituted azetidines has shown activity in a range of therapeutic areas. The unique structural and electronic properties of the 3-fluoro-3-alkyl-azetidine motif make it an attractive scaffold for the design of novel inhibitors and modulators of various biological targets.

Potential Therapeutic Targets

Based on the activity of related azetidine derivatives, potential therapeutic applications for this compound analogues could include:

-

Central Nervous System (CNS) Disorders: Azetidine derivatives have been explored as agents for treating depression, anxiety, and neurodegenerative diseases.

-

Oncology: The rigid azetidine scaffold can be used to design potent and selective kinase inhibitors.

-

Infectious Diseases: Azetidine-containing compounds have shown promise as antibacterial and antiviral agents.

Structure-Activity Relationship (SAR) Considerations

A hypothetical SAR exploration for a series of 3-fluoro-3-alkyl-azetidine analogues targeting a generic kinase is outlined below.

Hypothetical SAR for 3-fluoro-3-substituted-azetidines.

Conclusion

This compound and its analogues represent a promising class of compounds for drug discovery. Their unique structural features and favorable physicochemical properties make them attractive building blocks for the design of novel therapeutics. While further research is needed to fully elucidate the biological activities of these compounds, the synthetic methodologies and structure-activity relationships discussed in this guide provide a solid foundation for future exploration in this area. The strategic incorporation of the this compound motif has the potential to lead to the development of next-generation drug candidates with improved efficacy and safety profiles.

Methodological & Application

Application Notes and Protocols for the Use of 3-Fluoro-3-propyl-azetidine in Peptide Synthesis

Disclaimer: 3-Fluoro-3-propyl-azetidine-2-carboxylic acid is a novel, non-canonical amino acid. The following application notes and protocols are based on established principles for the synthesis and incorporation of similar sterically hindered, fluorinated, and cyclic amino acids. Direct experimental data for this specific compound is not yet available in published literature. These guidelines are intended to serve as a starting point for researchers.

Application Notes

The incorporation of this compound (referred to herein as 3-F,3-Pr-Aze) into peptide sequences offers a unique opportunity to introduce significant structural and physicochemical modifications. As a proline analogue, the azetidine ring imposes conformational constraints on the peptide backbone, while the geminal fluoro and propyl substituents at the 3-position provide a combination of steric bulk, hydrophobicity, and electronic modulation.

Potential Advantages and Applications:

-

Conformational Rigidity: The four-membered azetidine ring is more constrained than proline's five-membered pyrrolidine ring. This rigidity can be exploited to stabilize specific secondary structures, such as β-turns or γ-turns, which are crucial for receptor recognition and biological activity. The substitution of azetidine-2-carboxylic acid for proline can affect macromolecular structure primarily through steric effects.

-

Metabolic Stability: The fluorine atom can increase resistance to metabolic degradation by blocking potential sites of oxidation. This is a common strategy in drug design to improve the pharmacokinetic profile of peptide-based therapeutics.

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atom can influence the pKa of nearby functional groups and create unique dipole moments. The propyl group introduces a hydrophobic element. This combination allows for fine-tuning of a peptide's lipophilicity and membrane permeability, which is critical for cell penetration and bioavailability.

-

Proline Domain Mimicry: Azetidine-containing peptides can serve as mimics for proline-rich domains, potentially disrupting protein-protein interactions or acting as competitive inhibitors for proline-recognizing enzymes. However, peptides containing azetidine may be more flexible than those with proline, which can lessen the stability of ordered conformations like helices.

-

Steric Influence: The 3,3-disubstituted nature of this amino acid creates a sterically hindered residue. This bulk can be used to orient adjacent amino acid side chains, potentially enhancing their interaction with a biological target. However, this steric hindrance also presents a challenge during peptide synthesis, often requiring more potent coupling reagents and optimized conditions.

The logical relationship between the structural features of 3-F,3-Pr-Aze and its potential impact on peptide properties is outlined below.

Caption: Logical relationships between the structural features of 3-F,3-Pr-Aze and its potential effects on peptides.

Experimental Protocols

The incorporation of a sterically hindered, non-canonical amino acid like 3-F,3-Pr-Aze requires careful optimization of coupling conditions. The following protocol is a general guideline for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

1. Preparation of the Amino Acid Building Block

Prior to SPPS, the novel amino acid must be synthesized and protected. The required building block is N-α-Fmoc-3-fluoro-3-propyl-azetidine-2-carboxylic acid (Fmoc-3-F,3-Pr-Aze-OH) .

2. Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol assumes synthesis on a 0.1 mmol scale using a standard SPPS resin (e.g., Rink Amide AM resin).

Materials:

-

Rink Amide AM resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Protected amino acids: Fmoc-AA-OH

-

Fmoc-3-F,3-Pr-Aze-OH

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Workflow Diagram:

Application of "3-Fluoro-3-propyl-azetidine" in PET imaging ligand development

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the in vivo quantification of physiological and pathological processes at the molecular level.[1][2] The development of novel PET radioligands is crucial for advancing our understanding of disease, aiding in diagnosis, and monitoring therapeutic responses.[2][3] Fluorine-18 is a preferred radionuclide for PET ligand development due to its near-ideal physical and nuclear characteristics, including a 109.8-minute half-life and low positron energy.[4][5][6][7]

I. Synthesis of Fluoro-Azetidine Precursors

The synthesis of precursors for [¹⁸F]-radiolabeling is a critical first step. For fluoro-azetidine derivatives, a common strategy involves the fluorination of a corresponding hydroxy-azetidine intermediate.

Proposed Synthesis of a Generic 3-Fluoro-3-Alkyl-Azetidine Precursor

A general synthetic route to a 3-fluoro-3-alkyl-azetidine precursor suitable for subsequent radiolabeling is outlined below. This pathway is a hypothetical adaptation based on known chemical transformations of azetidine rings.

Caption: Hypothetical synthesis pathway for a this compound derivative.

Experimental Protocol: Synthesis of a 3-Fluoro-azetidine Precursor

This protocol is a generalized procedure based on synthetic methods for 3-fluoroazetidine derivatives.[8][9]

-

Protection of the Azetidine Nitrogen: React the starting azetidine with a suitable protecting group (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane).

-

Oxidation to the Ketone: Oxidize the 3-hydroxyazetidine to the corresponding 3-ketoazetidine using standard oxidation conditions (e.g., Swern or Dess-Martin periodinane oxidation).

-

Alkylation: Perform a Grignard reaction with the 3-ketoazetidine using an appropriate Grignard reagent (e.g., propylmagnesium bromide) to introduce the alkyl group at the 3-position, yielding the 3-hydroxy-3-propyl-azetidine.

-

Introduction of a Leaving Group: To prepare for radiolabeling, the hydroxyl group is converted into a good leaving group. This can be achieved by reacting the 3-hydroxy-3-propyl-azetidine with tosyl chloride or mesyl chloride in the presence of a base like pyridine.

-

Purification: Purify the final precursor using column chromatography.

II. Radiolabeling with Fluorine-18

The introduction of [¹⁸F]fluoride is typically the final step in the synthesis to maximize the radiochemical yield due to the short half-life of Fluorine-18.[10] Nucleophilic substitution is the most common method for [¹⁸F]-fluorination.[7][11]

General [¹⁸F]-Fluorination Workflow

Caption: General workflow for nucleophilic [¹⁸F]-fluorination.

Experimental Protocol: [¹⁸F]-Radiolabeling

This protocol is a generalized procedure based on standard methods for nucleophilic [¹⁸F]-fluorination.[4][5]

-

[¹⁸F]Fluoride Production and Preparation:

-

Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[3]

-

Trap the [¹⁸F]fluoride on a quaternary ammonium anion exchange cartridge (e.g., Sep-Pak Light QMA).

-

Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

-

Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 100-110 °C).

-

-

Radiosyntheis:

-

Dissolve the precursor (with a suitable leaving group) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).

-

Add the precursor solution to the dried [K/K₂₂₂]⁺[¹⁸F]⁻ complex.

-

Heat the reaction mixture at a specified temperature (e.g., 80-150 °C) for a set time (e.g., 10-20 minutes).

-

-

Deprotection (if applicable):

-

If the precursor contained a protecting group, perform the deprotection step (e.g., acid or base hydrolysis).

-

-

Purification and Formulation:

-

Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Collect the fraction containing the desired [¹⁸F]-labeled product.

-

Reformulate the collected fraction into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

-

III. In Vitro and In Vivo Evaluation

Once synthesized and purified, the novel PET ligand must be thoroughly evaluated for its potential as an imaging agent.

Evaluation Workflow

Caption: Workflow for the evaluation of a novel PET ligand.

Experimental Protocols

1. In Vitro Binding Assays:

-

Objective: To determine the affinity (Ki) and selectivity of the non-radioactive ("cold") fluoro-azetidine derivative for the target of interest.

-

Method:

-

Prepare tissue homogenates or cell membranes expressing the target receptor.

-

Incubate the preparations with a known radioligand for the target at a fixed concentration.

-

Add increasing concentrations of the novel compound (competitor).

-

Separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a gamma counter.

-

Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and convert it to Ki using the Cheng-Prusoff equation.

-

2. In Vivo PET Imaging:

-

Objective: To assess the brain uptake, regional distribution, and kinetics of the [¹⁸F]-labeled ligand in a living organism.

-

Method:

-

Anesthetize the study animal (e.g., rodent or non-human primate).

-

Position the animal in the PET scanner.

-

Administer the [¹⁸F]-labeled ligand intravenously as a bolus.

-

Acquire dynamic PET data over a specified period (e.g., 90-120 minutes).

-